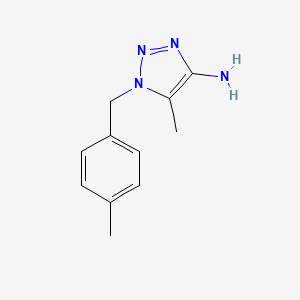

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Description

Propriétés

IUPAC Name |

5-methyl-1-[(4-methylphenyl)methyl]triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-3-5-10(6-4-8)7-15-9(2)11(12)13-14-15/h3-6H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAWPMFXKGGWIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The novel compound, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, represents a new chemical entity with unexplored therapeutic potential. This technical guide outlines a comprehensive, multi-phased in vitro strategy designed to systematically unravel its mechanism of action (MoA). The proposed workflow progresses from broad phenotypic screening to specific target identification, pathway analysis, and direct biophysical validation. By integrating cell-based assays, proteomics, and biophysical techniques, this guide provides a robust framework for researchers and drug development professionals to thoroughly characterize the compound's biological activity and establish a foundation for further preclinical and clinical development.

Introduction: The Scientific Rationale

The 1,2,3-triazole ring is a bioisostere for various functional groups, capable of engaging in hydrogen bonding and dipole-dipole interactions, yet it remains stable to metabolic degradation.[4] These properties make triazole derivatives attractive candidates for drug discovery.[1][2] The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, combines this privileged scaffold with specific substitutions that may confer unique biological activities.

Elucidating the MoA is a critical step in drug discovery, providing a rationale for therapeutic application and predicting potential on-target and off-target effects.[5] This document serves as a strategic workflow, not merely a list of protocols. It is designed to build a coherent, evidence-based narrative around the compound's function, moving from a high-level cellular phenotype to its precise molecular interactions. The strategy is divided into three logical phases, each designed to answer fundamental questions about the compound's activity.

Phase 1: Phenotypic Profiling and Cellular Effect Characterization

The initial objective is to determine if and how the compound affects whole cells. This phase uses broad, cell-based assays to identify a quantifiable cellular phenotype, which will guide subsequent, more focused investigations.[6][7]

Cell Viability and Cytotoxicity Screening

The first step is to assess the compound's effect on cell proliferation and viability across a diverse panel of human cell lines.

Experimental Design:

-

Cell Line Panel: A panel of at least 10-15 cell lines should be selected, including representatives from major cancer types (e.g., breast: MCF-7, lung: A549, colon: HT-29) and at least one non-tumorigenic cell line (e.g., MCF-10a, HEK293) to assess preliminary selectivity.

-

Assay: A luminescence-based ATP assay (e.g., CellTiter-Glo®) is recommended for its high sensitivity and robustness.

-

Dose-Response: A 10-point, 3-fold serial dilution starting from 100 µM should be used to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: The resulting IC50 values should be summarized in a table to easily compare the compound's potency and selectivity.

| Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (Normal/Cancer) |

| MCF-7 | Breast Cancer | Data | Calculation |

| A549 | Lung Cancer | Data | Calculation |

| HT-29 | Colon Cancer | Data | Calculation |

| MCF-10a | Normal Breast | Data | N/A |

Causality and Interpretation: A low micromolar or nanomolar IC50 in specific cancer cell lines, coupled with a significantly higher IC50 in normal cell lines, suggests a potentially valuable therapeutic window and warrants progression to the next stage.

Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed, the next logical step is to determine the mode of cell death.[8][9] Flow cytometry is a powerful tool for this purpose.

Protocol: Annexin V and Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells (e.g., a sensitive cancer line identified in 2.1) and treat with the compound at 1x and 3x its IC50 value for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Staining: Harvest cells and wash with PBS. Resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[10]

-

Analysis: Analyze samples by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[10]

Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells as described above.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash fixed cells and resuspend in PBS containing RNase A and PI.[11]

-

Analysis: Analyze by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Interpretation: An increase in the Annexin V-positive population indicates apoptosis. A significant accumulation of cells in a specific phase (e.g., G2/M) suggests the compound may interfere with cell cycle checkpoints.[9] This information provides the first clues about the underlying pathways being affected.

Phase 2: Target Deconvolution and Pathway Validation

With a confirmed cellular phenotype, the goal shifts to identifying the specific molecular target(s) of the compound.[12][13][14] This phase employs a hypothesis-driven approach informed by the known activities of triazole compounds, followed by validation.

Hypothesis: Kinase Inhibition

Many small molecule drugs, including some triazole derivatives, function as kinase inhibitors.[15][16] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[15][17] Therefore, a broad kinase screen is a logical and high-probability starting point.

Experimental Workflow: Kinase Panel Screening

-

Methodology: Utilize a large-scale, competitive binding assay platform (e.g., KINOMEscan®) or an enzymatic activity-based panel.[18] These services screen the compound against hundreds of human kinases at a fixed concentration (e.g., 1 µM).

-

Primary Output: The primary data is typically reported as "% Control" or "% Inhibition" for each kinase. A common threshold for a "hit" is >90% inhibition.

Data Presentation:

| Kinase Target | Family | % Inhibition @ 1 µM |

| EGFR | RTK | Data |

| BRAF | CMGC | Data |

| CDK2 | CMGC | Data |

| p38α (MAPK14) | CMGC | Data |

Pathway Validation via Western Blot

If the kinase screen identifies potent hits (e.g., >95% inhibition of p38α), the next step is to validate this interaction within the cell by examining the phosphorylation status of downstream substrates.

Protocol: Western Blot for p38 MAPK Pathway

-

Cell Treatment: Treat a sensitive cell line with the compound at various concentrations (e.g., 0.1x to 5x IC50) for a short duration (e.g., 1-2 hours).

-

Lysis: Lyse the cells and quantify total protein concentration.

-

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of a known p38 substrate (e.g., Phospho-MK2) and the total form of the protein (Total MK2). Also probe for Phospho-p38 and Total p38 to confirm pathway engagement. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

Interpretation: A dose-dependent decrease in the level of Phospho-MK2, without a change in Total MK2, would strongly support the hypothesis that the compound inhibits p38 kinase activity in a cellular context.

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Phase 3: Direct Target Engagement and Biophysical Characterization

This final phase aims to provide unequivocal, quantitative evidence of a direct interaction between the compound and its validated target protein.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in the native environment of the cell.[19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21]

Protocol: CETSA with Western Blot Readout

-

Treatment: Treat intact cells with the compound or vehicle.

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[22]

-

Lysis & Separation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[23]

-

Detection: Analyze the amount of soluble target protein (e.g., p38α) remaining at each temperature by Western blot.

Interpretation: In the presence of the binding compound, the p38α protein should remain soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement in a physiological context.[20][22]

Workflow Diagram for Target Validation:

Caption: Integrated workflow for target validation and MoA synthesis.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of a drug-target interaction in real-time.[24][25][26]

Protocol: SPR Analysis

-

Immobilization: Covalently immobilize purified, recombinant p38α protein (the ligand) onto a sensor chip surface.

-

Injection: Flow precise concentrations of the compound (the analyte) across the chip surface.

-

Detection: An optical system detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.[27]

-

Analysis: The resulting sensorgram data is fitted to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[25]

Interpretation: A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction. The kinetic data, particularly a slow dissociation rate (low kd), can suggest a long drug-target residence time, which is often a desirable property for therapeutic agents.[28]

Functional Validation: In Vitro Kinase Activity Assay

Finally, a biochemical assay using the purified enzyme confirms that the binding event observed via SPR translates into functional inhibition of the target's catalytic activity.[17][29]

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a multi-well plate, combine purified p38α enzyme, a suitable peptide substrate, and ATP. Add the test compound across a range of concentrations.

-

Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.

-

Measurement: Read the luminescence, which is directly proportional to kinase activity.

Interpretation: The data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for the compound against the isolated enzyme. This provides a quantitative measure of the compound's functional potency.[15]

Conclusion: Synthesizing the Mechanism of Action

By following this three-phased approach, researchers can build a comprehensive and well-validated model for the in vitro mechanism of action of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. The integrated data from cellular, proteomic, and biophysical assays will provide a clear picture, from the initial cytotoxic phenotype to the specific, high-affinity inhibition of a key signaling kinase, and the resulting downstream pathway modulation. This detailed understanding is indispensable for making informed decisions in the drug discovery pipeline and for guiding the future development of this promising compound.

References

-

How does SPR work in Drug Discovery? - deNOVO Biolabs. Available from: [Link]

-

Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. Available from: [Link]

-

In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer. Available from: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis Online. Available from: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Available from: [Link]

-

Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Biological Potentials of Biological Active Triazole Derivatives: - Longdom Publishing. Available from: [Link]

-

2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. Available from: [Link]

-

Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Available from: [Link]

-

In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available from: [Link]

-

Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

-

Target Identification and Validation in Drug Discovery - Chemspace. Available from: [Link]

-

Apoptosis and cell cycle analysis with the Quanta™ SC Flow System - AACR Journals. Available from: [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

-

Biochemical assays for kinase activity detection - Celtarys. Available from: [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available from: [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available from: [Link]

-

Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. Available from: [Link]

-

Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. Available from: [Link]

-

Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed. Available from: [Link]

-

Drug Target Identification and Validation | MtoZ Biolabs. Available from: [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available from: [Link]

-

Wide-ranging Study on Synthesis and Biological Evaluation of 1, 2, 3-triazole. Available from: [Link] ahead-of-print/146036

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PubMed. Available from: [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Available from: [Link]

-

Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder. Available from: [Link]

-

A review for cell-based screening methods in drug discovery - PMC. Available from: [Link]

-

In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech. Available from: [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part One - Bio-Rad Antibodies. Available from: [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available from: [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available from: [Link]

-

Cell cycle and cell apoptosis - ESCCA. Available from: [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Available from: [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available from: [Link]

-

Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity - ResearchGate. Available from: [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. longdom.org [longdom.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. coleparmer.com [coleparmer.com]

- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech [databiotech.co.il]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder [fluorofinder.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. escca.eu [escca.eu]

- 12. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. pelagobio.com [pelagobio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. denovobiolabs.com [denovobiolabs.com]

- 25. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 26. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 28. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 29. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Disclaimer: The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, is a specific chemical structure for which detailed experimental data is not broadly published. Therefore, this document has been constructed as a predictive guide based on established principles of organic chemistry and extensive data from structurally analogous 1,4,5-trisubstituted 1,2,3-triazole derivatives. The protocols and expected data herein serve as an expert-level framework for researchers synthesizing and characterizing this, or similar, novel compounds.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has risen to prominence as a "privileged scaffold" in medicinal chemistry, materials science, and chemical biology.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for amide bonds, its high chemical stability, and its capacity for hydrogen bonding—make it a cornerstone for modern drug design.[3][4] Compounds incorporating the 1,2,3-triazole moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[5][6][7]

This guide provides a comprehensive technical overview of the predicted properties, synthesis, and characterization of a specific derivative: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific rigor.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding any molecule is to delineate its structure and predict its core physicochemical characteristics. These parameters govern its solubility, membrane permeability, and potential for intermolecular interactions.

Caption: Chemical structure of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₄ | Based on chemical structure |

| Molecular Weight | 202.26 g/mol | Based on chemical structure |

| Appearance | White to off-white crystalline solid | Typical for small molecule heterocyclic amines. |

| Melting Point | 150 - 200 °C | Estimated based on similar substituted aminotriazoles.[8][9] The exact value is highly dependent on crystal packing. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The polar amine and triazole groups enhance solubility in polar solvents, while the benzyl group increases nonpolar character.[10][11] |

| pKa (Predicted) | Basic pKa (amine): 4-6; Acidic pKa (triazole N-H, if tautomer exists): >10 | The 4-amino group is expected to be weakly basic. The triazole ring itself is weakly acidic. |

| LogP (Predicted) | 1.5 - 2.5 | Calculated based on contributions from the substituted aromatic rings and polar functional groups. |

Synthesis and Purification Workflow

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is well-established in the literature, with several robust methods available.[12] A highly plausible and efficient route involves a multi-step synthesis culminating in a regioselective cycloaddition reaction. The Dimroth rearrangement is a key consideration in the synthesis of N-substituted aminotriazoles. A common strategy involves the reaction of an azide with a β-ketonitrile followed by cyclization.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

Expertise & Causality: This protocol employs a base-catalyzed cycloaddition. Sodium ethoxide is chosen as a strong, non-nucleophilic base to deprotonate the propionitrile, forming the necessary carbanion for the reaction with the azide. Ethanol serves as a suitable polar protic solvent. The reaction is monitored by Thin-Layer Chromatography (TLC) to empirically determine the point of maximum product formation, preventing degradation from prolonged heating.

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add absolute ethanol (100 mL). Carefully add sodium metal (1.2 eq.) in small portions to generate sodium ethoxide in situ. Allow the reaction to complete (sodium fully dissolved).

-

Addition of Nitrile: To the freshly prepared sodium ethoxide solution, add propionitrile (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Addition of Azide: Add 4-methylbenzyl azide (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress every 2 hours using TLC (e.g., mobile phase: 10% Methanol in Dichloromethane).

-

Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Neutralize the mixture carefully with glacial acetic acid.

-

Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Trustworthiness: The purification protocol is a self-validating system. The choice of silica gel chromatography is standard for molecules of this polarity. The gradient elution, starting with a nonpolar solvent and gradually increasing polarity, ensures that impurities are separated based on their differential affinity for the stationary phase. Fractions are analyzed by TLC to confirm purity before being combined.

-

Column Preparation: Prepare a silica gel slurry in hexane and pack a glass chromatography column. Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

-

Elution: Begin elution with 100% Dichloromethane, gradually increasing the polarity by adding methanol (e.g., 0.5% increments, up to 10%).

-

Fraction Collection: Collect fractions (e.g., 10 mL each) and analyze them by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Spectroscopic and Physicochemical Characterization

Characterization is critical to confirm the identity and purity of the synthesized compound. The following sections describe the expected outcomes from standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | δ (ppm, in DMSO-d₆): ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.5 (s, 2H, N-CH₂-Ar), ~5.0 (s, 2H, -NH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Triazole-CH₃).[13] |

| ¹³C NMR | δ (ppm, in DMSO-d₆): ~150 (C-amine), ~140 (C-methyl), ~137 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~50 (N-CH₂-Ar), ~21 (Ar-CH₃), ~10 (Triazole-CH₃).[13] |

| FT-IR | ν (cm⁻¹): 3400-3200 (N-H stretch, amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend and C=N stretch).[3] |

| HRMS (ESI+) | [M+H]⁺: Calculated m/z 203.1291; Found m/z 203.129X.[13] |

| Elemental Analysis | Calculated: C, 65.32%; H, 6.98%; N, 27.70%. Found: C, 65.3X%; H, 6.9X%; N, 27.7X%. |

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

-

Data Processing: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretically calculated mass to confirm the elemental composition.

Chemical Reactivity and Potential Applications

The chemical personality of the title compound is dictated by the interplay between the aromatic triazole core and its functional group substituents.

Caption: Potential reactivity pathways of the 4-amino group.

-

Reactivity of the 4-Amino Group: The primary amine at the C4 position is the most reactive site for derivatization. It can act as a nucleophile to react with various electrophiles, such as acyl chlorides to form amides or aldehydes/ketones to form Schiff bases.[14][15] This provides a straightforward handle for generating a library of related compounds for structure-activity relationship (SAR) studies.

-

Stability of the Triazole Ring: The 1,2,3-triazole ring is known for its high aromatic stability and is generally resistant to oxidative or reductive conditions, as well as moderate acid and base.[4] This chemical robustness is a key reason for its prevalence in drug molecules.

-

Potential Applications: Given the extensive literature on the biological activities of 1,2,3-triazoles, this compound serves as a promising scaffold for drug discovery.[2][5]

-

Anticancer: Many substituted triazoles exhibit potent antiproliferative activity against various cancer cell lines.[6]

-

Antifungal: The triazole core is famously a key pharmacophore in antifungal agents that target enzymes like lanosterol 14α-demethylase (CYP51).[16]

-

Antibacterial: Triazole derivatives, such as the FDA-approved drug tazobactam, are used in antibacterial therapies.[1]

-

Safety and Handling

As a novel chemical entity, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine should be handled with care, assuming it is potentially hazardous until proven otherwise.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

References

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC. [Link]

-

Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

-

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. PMC. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Asian Journal of Chemistry. [Link]

-

1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

-

Scheme 1 Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. ResearchGate. [Link]

-

Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. [Link]

-

Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate. ProQuest. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

-

Exploring the Role of Neutral 4-Amino-1,2,4-triazole in the Formation of Hexanuclear f-Element Hydrolysis Products. Crystal Growth & Design. [Link]

-

Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. [Link]

-

5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Chemical Synthesis Database. [Link]

-

Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. IJRPR. [Link]

-

Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. [Link]

-

Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? ResearchGate. [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. [Link]

-

Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. PubMed. [Link]

-

Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Pharma Innovation. [Link]

-

Recent Trends in the Chemistry of 4-Amino-1,2,4-triazole-3-thiones. Taylor & Francis Online. [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT. [Link]

-

1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Ukrainica Bioorganica Acta. [Link]

-

Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI. [Link]

-

"Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. mdpi.com [mdpi.com]

- 10. irjweb.com [irjweb.com]

- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 12. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate - ProQuest [proquest.com]

- 15. Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking Studies of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine with Target Proteins

An In-Depth Technical Guide

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic accessibility via "click chemistry," metabolic stability, and its capacity to act as a bioisostere of the amide bond.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for conducting molecular docking studies on a novel derivative, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. We will explore the rationale behind target protein selection, drawing from the established anticancer and antimicrobial potential of related triazole compounds.[2][3][4][5] This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing a self-validating, step-by-step protocol from ligand and protein preparation to the critical analysis of docking results. By grounding our methodology in authoritative standards and explaining the causality behind each experimental choice, we aim to provide a trusted framework for the in silico evaluation of this promising compound.

Part 1: Foundational Rationale and Target Selection

The 1,2,3-Triazole: A Privileged Scaffold in Drug Discovery

The 1,2,3-triazole ring is not merely a synthetic convenience; its chemical properties make it an exceptionally valuable pharmacophore. It is a five-membered aromatic ring that is remarkably stable to metabolic degradation, including hydrolysis, oxidation, and reduction.[2] Its dipole moment and ability to participate in hydrogen bonding allow it to mimic the spatial and electronic features of an amide bond, a ubiquitous linkage in biological systems.[1][2] This bioisosteric relationship enables medicinal chemists to replace metabolically labile amide bonds, often improving a drug candidate's pharmacokinetic profile without sacrificing binding affinity. The widespread application of triazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential.[3][4][6]

Ligand of Interest: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, is a specific derivative featuring a substituted benzyl group. This substitution pattern is critical, as the nature of the groups attached to the triazole core dictates its biological target specificity and potency. Our objective is to computationally predict the binding modes and affinities of this ligand against rationally selected protein targets to hypothesize its therapeutic utility.

Justification for Target Protein Selection

Given the broad bioactivity of the triazole family, a logical starting point for an in silico investigation is to select representative protein targets from pathways where these compounds have previously shown success.

-

Anticancer Target: Epidermal Growth Factor Receptor (EGFR) The EGFR signaling pathway is a well-established driver of cell proliferation and survival in many cancers.[2] Numerous 1,2,3-triazole hybrids have been developed as potent EGFR inhibitors.[2] Therefore, we select the kinase domain of EGFR as a primary target to evaluate the potential of our ligand as an anticancer agent.

-

Selected PDB ID: 2J6M. This crystal structure features the EGFR kinase domain in complex with the known inhibitor Erlotinib.[7] The presence of a co-crystallized ligand is invaluable, as it allows us to first validate our docking protocol by ensuring it can accurately reproduce the experimentally determined binding pose.

-

-

Antimicrobial Target: Staphylococcus aureus D-alanine-D-alanine ligase (DDL) Bacterial resistance to existing antibiotics is a global health crisis, necessitating the discovery of novel antimicrobial agents.[3][8] The enzyme D-alanine-D-alanine ligase (DDL) is essential for bacterial cell wall synthesis, making it an attractive and validated target for antibiotics.[3] Previous studies have shown that triazole derivatives can exhibit significant affinity for DDL.[3]

-

Selected PDB ID: 1IOW. This structure of S. aureus DDL provides a high-resolution model of the active site, suitable for docking simulations aimed at discovering new inhibitors.

-

Part 2: The Molecular Docking Workflow: A Step-by-Step Protocol

This section details a rigorous and validated workflow for performing molecular docking. The causality for each step is explained to ensure a deep understanding of the process.

Essential Toolkit

To replicate this study, the following publicly available or academic-use software is required:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking simulation.

-

PyMOL or ChimeraX: For visualization and analysis of results.

-

Online Databases:

Workflow Overview

The entire docking process follows a logical sequence, designed to ensure the scientific validity and reproducibility of the results.

Caption: A validated workflow for molecular docking studies.

Phase 1: Ligand Preparation

The goal of this phase is to convert the 2D chemical structure of our ligand into a realistic, low-energy 3D conformation suitable for docking.

-

Obtain 2D Structure: Download the SDF file for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine from a chemical database like PubChem or draw it using a chemical editor.

-

Convert to 3D and Minimize Energy: Import the 2D structure into a molecular modeling program. Generate a 3D conformation and perform an energy minimization using a suitable force field, such as MMFF94.[11] This step is crucial to relieve any steric strain and find a low-energy initial conformation.

-

Prepare for Docking: Open the 3D structure in AutoDock Tools (ADT).

-

Detect the root atom and define rotatable bonds. This allows the docking algorithm to explore conformational flexibility.

-

Merge non-polar hydrogens and assign Gasteiger charges. These charges are essential for calculating electrostatic interactions.

-

Save the final prepared ligand in the PDBQT format, which contains atomic coordinates, charge information, and atom types.

-

Phase 2: Protein Target Preparation

Here, we prepare the raw PDB crystal structure for the docking simulation by cleaning it and adding necessary information.

-

Download PDB Structure: Obtain the crystal structures for EGFR (2J6M) and DDL (1IOW) from the RCSB PDB.

-

Clean the Structure (using PyMOL or ADT):

-

Remove Heteroatoms: Delete all non-essential molecules, including water, ions, and co-solvents. The exception is the co-crystallized ligand (Erlotinib in 2J6M), which is kept for the validation step but removed before docking our ligand of interest.

-

Select the Correct Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select only the relevant protein chain (e.g., Chain A).

-

-

Prepare in ADT:

-

Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

-

Assign Charges: Compute Kollman charges, which are standard for proteins in the AutoDock suite.

-

Save as PDBQT: Save the prepared protein structure in the PDBQT format.

-

Phase 3: Protocol Validation (Self-Validating System)

This is the most critical step for ensuring the trustworthiness of our results. We validate our docking protocol by testing its ability to reproduce a known, experimentally verified binding pose.

-

Isolate the Native Ligand: From the original 2J6M PDB file, save the coordinates of the co-crystallized inhibitor (Erlotinib) into a separate file. Prepare this ligand as a PDBQT file as described in Phase 1.

-

Define the Search Space (Grid Box): In ADT, center the grid box on the position of the native ligand. The size of the box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand (e.g., 25x25x25 Å).

-

Re-dock the Native Ligand: Perform a docking simulation using the prepared EGFR protein and the native Erlotinib ligand with AutoDock Vina.

-

Calculate RMSD: Superimpose the top-ranked docked pose of Erlotinib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

-

Causality: A successful validation is indicated by an RMSD value below 2.0 Å.[12][13] This result demonstrates that the chosen docking parameters and scoring function are capable of accurately identifying the correct binding mode for this specific target. If the RMSD is high, the grid box parameters or docking settings must be adjusted and re-validated.

-

Phase 4: Docking the Ligand of Interest

With a validated protocol, we can now confidently dock our novel triazole compound.

-

Set Up the Docking Run: Use the same prepared protein structures (2J6M and 1IOW) and the validated grid parameters.

-

Select the Ligand: Choose the prepared PDBQT file for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

-

Execute AutoDock Vina: Run the docking simulation. Vina will generate a set of predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores.

Part 3: Results Analysis and Authoritative Interpretation

Analyzing docking results is more than just looking at a single number; it requires a holistic evaluation of binding scores and intermolecular interactions.[12][14][15]

Interpreting Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. This score estimates the binding free energy; thus, a more negative value indicates a stronger, more favorable binding interaction.[12] While these scores are useful for ranking different poses of the same ligand or comparing different ligands against the same target, they are not absolute measures of binding energy.

Visualizing and Analyzing Interactions

The top-ranked poses must be visually inspected to understand the nature of the protein-ligand interactions. This provides the chemical and physical rationale for the calculated binding affinity.

-

Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are crucial for binding specificity. Note the amino acid residues involved and the bond distances (ideally < 3.5 Å).

-

Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand and hydrophobic residues in the binding pocket (e.g., Ala, Val, Leu, Ile, Phe).

-

Pi-Stacking and Cation-Pi Interactions: If aromatic rings are present in both the ligand and protein residues (e.g., Phe, Tyr, Trp), check for potential pi-pi stacking interactions.

Hypothetical Data Presentation

The results should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Docking Results for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | RMSD of Re-docked Native Ligand (Å) |

| EGFR Kinase Domain | 2J6M | -8.9 | 1.15 |

| S. aureus DDL | 1IOW | -7.5 | N/A (No co-crystallized ligand) |

Table 2: Hypothetical Key Interactions for the Top-Ranked Pose

| Target Protein | Interacting Residues | Interaction Type | Distance (Å) |

| EGFR | Met793 | Hydrogen Bond (amine donor) | 2.9 |

| Leu718 | Hydrophobic | - | |

| Val726 | Hydrophobic | - | |

| Ala743 | Hydrophobic | - | |

| DDL | Arg255 | Hydrogen Bond (triazole N) | 3.1 |

| Tyr216 | Pi-Pi Stacking (benzyl ring) | 4.2 | |

| Gly14 | Hydrophobic | - |

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. Based on our hypothetical results, the ligand shows promising binding affinity for the EGFR kinase domain, with a predicted binding energy of -8.9 kcal/mol, and forms a key hydrogen bond with the gatekeeper residue Met793. The interaction with S. aureus DDL is also predicted to be favorable.

These in silico findings provide a strong foundation for further investigation. The logical next steps would include:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time and refine the binding energy calculations.

-

Synthesis and In Vitro Assays: The compound should be synthesized and tested in enzymatic and cellular assays against EGFR and S. aureus to experimentally validate the computational predictions.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and dock analogues of the lead compound to explore how modifications to its structure affect binding affinity and selectivity.

By integrating computational techniques with experimental validation, we can accelerate the drug discovery process and efficiently evaluate the therapeutic potential of novel chemical entities.

References

-

In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. PubMed. Available from: [Link]

-

Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Research in Pharmaceutical Sciences. Available from: [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. MDPI. Available from: [Link]

-

How I can analyze and present docking results?. Matter Modeling Stack Exchange. Available from: [Link]

-

Structural genomics of bacterial drug targets: Application of a high-throughput pipeline to solve 58 protein structures from pathogenic and related bacteria. PMC. Available from: [Link]

-

Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Acme Bioscience. Available from: [Link]

-

Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available from: [Link]

-

How to interprete and analyze molecular docking results?. ResearchGate. Available from: [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available from: [Link]

-

Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Publishing. Available from: [Link]

-

How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. Available from: [Link]

-

'Targeting' the Search: An Upgraded Structural and Functional Repository of Antimicrobial Peptides for Biofilm Studies (B-AMP v2.0) with a Focus on Biofilm Protein Targets. bioRxiv. Available from: [Link]

-

Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. Available from: [Link]

-

Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. ACS Publications. Available from: [Link]

-

Force fields for small molecules. PMC. Available from: [Link]

-

Force Fields. ScotCHEM protein-ligand docking course documentation. Available from: [Link]

-

Molecular docking protocol validation. ResearchGate. Available from: [Link]

-

Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available from: [Link]

-

Impact of structural biology and the protein data bank on us fda new drug approvals of low molecular weight antineoplastic agents 2019–2023. PMC. Available from: [Link]

-

Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. MDPI. Available from: [Link]

-

CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Publishing. Available from: [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. ACS Publications. Available from: [Link]

-

Target small-molecules containing 1,2,3-triazole moiety. ResearchGate. Available from: [Link]

-

Targets of antimicrobial proteins, PDB IDs, active site coordinates,... ResearchGate. Available from: [Link]

-

Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available from: [Link]

-

A Beginner's Guide to Molecular Docking. ETFLIN. Available from: [Link]

-

Systematic identification of anticancer drug targets reveals a nucleus-to-mitochondria ROS sensing pathway. PMC. Available from: [Link]

-

Fidaxomicin. PDB-101. Available from: [Link]

-

1,2,3-Triazoles as Biomimetics in Peptide Science. PMC. Available from: [Link]

-

Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available from: [Link]

-

Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry. Available from: [Link]

-

List of targets, PDB codes, and the number of active ligands for the exploratory set. ResearchGate. Available from: [Link]

-

Exploring the PD-1/PD-L1 pathway using Data, Tools, and Resources from RCSB.org. YouTube. Available from: [Link]

-

Names of target proteins with their Protein Data Base (PDB) Identification Number. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available from: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available from: [Link]

Sources

- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 3. In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcrcps.com [ijcrcps.com]

- 5. mdpi.com [mdpi.com]

- 6. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09510A [pubs.rsc.org]

- 7. Systematic identification of anticancer drug targets reveals a nucleus-to-mitochondria ROS sensing pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural genomics of bacterial drug targets: Application of a high-throughput pipeline to solve 58 protein structures from pathogenic and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of structural biology and the protein data bank on us fda new drug approvals of low molecular weight antineoplastic agents 2019–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

An In-Depth Technical Guide to the Pharmacokinetic Profiling and ADME Properties of 1,2,3-Triazol-4-Amine Derivatives

Foreword: The Ascendance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole ring system has firmly established itself as a "privileged" structure in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of physicochemical properties: metabolic stability, a significant dipole moment conducive to hydrogen bonding and dipole-dipole interactions, and its role as a bioisostere for amide bonds.[1][2][3] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has further propelled the integration of this scaffold into a vast array of therapeutic candidates due to its high efficiency and regioselectivity.[2][4]

This guide provides a comprehensive framework for the in vitro pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of a specific subclass: 1,2,3-triazol-4-amine derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to elucidate the strategic rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" to empower robust and insightful decision-making in the journey from hit-to-lead and lead optimization.

Section 1: Foundational ADME-PK Principles for Triazole Derivatives

A thorough understanding of a compound's ADME-PK profile is paramount to its success as a therapeutic agent. For 1,2,3-triazol-4-amine derivatives, several key parameters must be meticulously evaluated.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates. The 1,2,3-triazole core, while generally improving solubility in polar biological environments, can have its overall solubility significantly influenced by the nature of its substituents.[5]

Permeability: Crossing Biological Barriers

For orally administered drugs, traversing the intestinal epithelium is a critical step.[6] Cell-based assays, such as the Caco-2 and MDCK models, are indispensable for predicting a compound's ability to cross this barrier. These models also help identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their absorption and efficacy.[7][8][9][10][11]

Metabolic Stability: Resisting Biotransformation

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[12] The 1,2,3-triazole ring is known for its resistance to metabolic degradation.[3][5][13] However, the substituents on the triazole ring can be susceptible to metabolism. In vitro assays using liver microsomes or hepatocytes are essential for determining a compound's metabolic fate and predicting its in vivo half-life.[14][15][16]

Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions

Inhibition of CYP enzymes by a drug candidate can lead to dangerous drug-drug interactions (DDIs) by impairing the metabolism of co-administered medications.[17][18] While the 1,2,3-triazole scaffold itself is generally considered a weaker CYP interactor compared to its 1,2,4-triazole and imidazole counterparts, the potential for inhibition cannot be overlooked and must be experimentally verified.[19][20][21]

hERG Liability: A Critical Safety Hurdle

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Certain structural features, sometimes found in nitrogen-containing heterocycles, can confer hERG liability.[22][23] Early assessment of hERG inhibition is a critical safety checkpoint in drug discovery.[24]

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins such as albumin and α1-acid glycoprotein.[25][26] It is generally the unbound, or "free," fraction of the drug that is available to interact with its target and exert a therapeutic effect.[26][27] Therefore, determining the extent of PPB is crucial for interpreting pharmacokinetic and pharmacodynamic data.[25][28][29]

Section 2: Experimental Workflows and Protocols

The following section details the step-by-step methodologies for key in vitro ADME-PK assays. The rationale behind critical steps is emphasized to ensure a self-validating system.

Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, making it an excellent model of the human intestinal epithelium.[6][30][31]

-

Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-24 days to form a confluent, polarized monolayer.[32]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[33] Additionally, a low permeability marker like Lucifer Yellow is used to confirm the tightness of the junctions.[6]

-

Dosing Solution Preparation: A stock solution of the 1,2,3-triazol-4-amine derivative is diluted in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (typically 10 µM).[9][32]

-

Apical to Basolateral (A-B) Permeability:

-

The dosing solution is added to the apical (donor) compartment.

-

Fresh transport buffer is added to the basolateral (receiver) compartment.

-

The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6][32]

-

Samples are taken from both compartments at the end of the incubation.

-

-

Basolateral to Apical (B-A) Permeability:

-

The dosing solution is added to the basolateral (donor) compartment.

-

Fresh transport buffer is added to the apical (receiver) compartment.

-

Incubation and sampling are performed as in the A-B direction.

-

-

Sample Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor compartment.

-

-

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

-

An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[31]

-

Caption: Bidirectional Caco-2 permeability assay workflow.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily CYPs.[12][16]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound.

-

Thaw human liver microsomes (HLM) on ice.

-

Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the test compound with HLM in a phosphate buffer at 37°C for a few minutes.[16]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[14][34]

-

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k

-

Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Caption: Workflow for metabolic stability assay in liver microsomes.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting DDIs.[35] A cocktail approach, where substrates for multiple CYPs are incubated simultaneously, allows for high-throughput screening.

-

Reagents:

-

Human liver microsomes.

-

A cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

-

NADPH-regenerating system.

-

Test compound at various concentrations.

-

Known inhibitors for each isoform as positive controls.

-

-

Incubation:

-

Pre-incubate HLM, the test compound (or vehicle control), and the substrate cocktail at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction with a quenching solution.

-

-

Sample Processing and Analysis:

-

Process the samples as in the metabolic stability assay.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

-

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the unbound fraction of a drug in plasma.[27][36][37][38]

-

Device Preparation: Use a commercially available RED device, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (typically 8-14 kDa MWCO).[37][39]

-

Sample Preparation:

-

Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[27]

-

Sampling and Analysis:

-

After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[27]

-

Precipitate proteins with an organic solvent containing an internal standard.

-

Analyze the samples by LC-MS/MS to determine the compound concentrations in both chambers.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) as: fu = Concentration in buffer chamber / Concentration in plasma chamber

-

Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100

-

Section 3: Data Interpretation and Compound Prioritization

The data generated from these assays must be synthesized to build a comprehensive ADME-PK profile for each 1,2,3-triazol-4-amine derivative.

Summarizing Quantitative Data

Presenting the data in a clear, tabular format is essential for comparing multiple compounds and identifying structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 1: Comparative ADME-PK Profile of Hypothetical 1,2,3-Triazol-4-Amine Derivatives

| Compound ID | Papp A-B (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | HLM t½ (min) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) | Human PPB (%) |

| TZA-001 | 15.2 | 1.1 | 45 | > 50 | > 30 | 85.3 |

| TZA-002 | 1.8 | 8.5 | 25 | 12.5 | 8.9 | 99.2 |

| TZA-003 | 22.5 | 0.9 | > 120 | > 50 | > 30 | 60.1 |

| TZA-004 | 5.6 | 1.5 | 98 | 45.2 | 25.1 | 92.5 |

Building a Decision-Making Framework

The goal of this profiling is to select compounds with a balanced set of properties for further development.

-

Ideal Candidate Profile (e.g., TZA-003): High permeability (Papp A-B > 10), low efflux (ER < 2), high metabolic stability (t½ > 60 min), low CYP inhibition (IC₅₀ > 10-30 µM), low hERG liability (IC₅₀ > 10-30 µM), and moderate plasma protein binding.

-

Problematic Profile (e.g., TZA-002): Low permeability and high efflux suggest poor absorption. Moderate CYP and hERG inhibition, coupled with high PPB, indicate high risks for DDIs, cardiotoxicity, and a low free fraction of the drug available to act on its target.

This systematic approach, grounded in robust experimental data and a clear understanding of the underlying principles, enables drug discovery teams to efficiently prioritize 1,2,3-triazol-4-amine derivatives with the highest probability of success in preclinical and clinical development.

References

-

Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. PubMed. Available at: [Link]

-

CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available at: [Link]

-

Plasma Protein Binding Assay. Creative Bioarray. Available at: [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

-

CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

-

AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

-

Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks. Available at: [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

-

Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. National Library of Medicine. Available at: [Link]

-

Biologically active 1,2,3‐triazole drugs. ResearchGate. Available at: [Link]

-

ADME MDR1-MDCK Permeability Assay. BioDuro. Available at: [Link]

-

MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]

-

Caco2 assay protocol. Unknown Source. Available at: [Link]

-

Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. Available at: [Link]

-

1,2,3-Triazole-Heme Interactions in Cytochrome P450. PMC - NIH. Available at: [Link]

-

MDR1-MDCK Permeability Assay. Creative Bioarray. Available at: [Link]

-

Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. Available at: [Link]

-

CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

-

Caco-2 Permeability Assay. Domainex. Available at: [Link]

-

Triazoloamides as potent γ-secretase modulators with reduced hERG liability. PubMed. Available at: [Link]

-

Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.net. Available at: [Link]

-

Protein Binding Services. Eurofins Discovery. Available at: [Link]

-

1,2,3-Triazole-heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes. PubMed. Available at: [Link]

-

Microsomal Stability Assay. MTTlab. Available at: [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

-

1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. Available at: [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

-

1,2,3-Triazoles as Biomimetics in Peptide Science. PMC. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]

-

A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

-

Caco-2 Permeability In Vitro Assay. Charnwood Discovery. Available at: [Link]

-

Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. Available at: [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

-

Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. PMC. Available at: [Link]

-

Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. Available at: [Link]

-

Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. ResearchGate. Available at: [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available at: [Link]

-

Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase (CYP51). ResearchGate. Available at: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

-

To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. ACS Publications. Available at: [Link]

-

1,2,3-Triazole. Wikipedia. Available at: [Link]

-

Antifungal activity, predicted hERG and LD 50 value the synthesized triazole derivatives. ResearchGate. Available at: [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]